8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

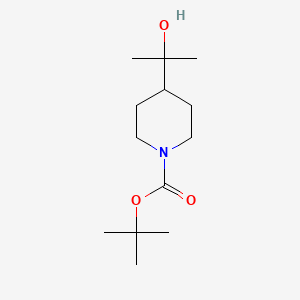

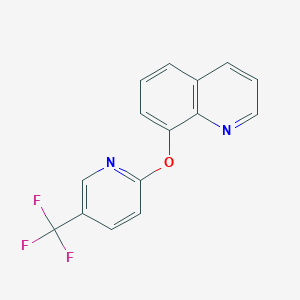

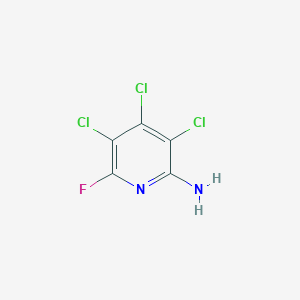

The compound “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. The trifluoromethyl group (-CF3) is a substituent derived from methane. It’s characterized by high electronegativity and the ability to significantly influence the physical and chemical properties of molecules .

Molecular Structure Analysis

The molecular structure of “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” would consist of a quinoline core with a trifluoromethyl group attached to the 5-position of the pyridine ring and an oxygen atom linking the pyridine and quinoline rings .Chemical Reactions Analysis

Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The presence of the trifluoromethyl group can influence the reactivity of the molecule due to its high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of “8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline” would be influenced by its molecular structure. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .Wissenschaftliche Forschungsanwendungen

Medicine

8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline: has been explored for its potential in medicine, particularly due to the biological activities of fluorinated quinolines . These compounds have been found to exhibit antibacterial, antineoplastic, and antiviral activities, making them valuable in the development of new therapeutic agents .

Agriculture

In agriculture, fluorinated quinolines, including derivatives of 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline , are used due to their biological activity. They can serve as potent agents against various plant pathogens and pests, contributing to crop protection and yield improvement .

Material Science

The unique properties of fluorinated quinolines make them suitable for applications in material science. They are used as components for liquid crystals, which are essential in the manufacturing of displays and other electronic devices .

Catalysis

Fluorinated quinolines are known to play a role in catalysis. Their structure allows them to participate in cross-coupling reactions, which are crucial in the synthesis of complex organic compounds .

Organic Synthesis

In organic synthesis, 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline and its derivatives are valuable intermediates. They are involved in various synthetic methods, including cyclization and cycloaddition reactions, which are fundamental in constructing complex molecular architectures .

Enzyme Inhibition

These compounds have been studied for their enzyme inhibitory properties. By inhibiting specific enzymes, they can be used to treat diseases where such enzymes play a key role in the disease pathology .

Antibacterial Activity

Fluorinated quinolines, including 8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline , have been investigated for their antibacterial properties. They are particularly potent against a wide range of Gram-negative bacteria and are active against many Gram-positive bacteria, which is crucial in the fight against antibiotic resistance .

Liquid Crystals

The structural features of fluorinated quinolines contribute to their application in the field of liquid crystals. These materials are pivotal in the development of advanced display technologies .

Wirkmechanismus

Target of Action

Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

The trifluoromethyl group (-cf3) is an electron-withdrawing substituent that can influence the reactivity of the molecule. This suggests that the compound may interact with its targets through electronic effects, influencing the activity of the target enzymes or receptors.

Biochemical Pathways

Quinoline derivatives are known to be involved in various biochemical pathways, including those related to antibacterial, antineoplastic, and antiviral activities .

Pharmacokinetics

The solubility and partitioning behavior of quinoline derivatives can be critical factors in determining their bioavailability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-7-13(20-9-11)21-12-5-1-3-10-4-2-8-19-14(10)12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGUHONUJWAOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=NC=C(C=C3)C(F)(F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(5-(Trifluoromethyl)-2-pyridyloxy)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-hydroxypropyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2780612.png)

![4-fluoro-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2780624.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2780626.png)

![3-{[(4-bromobenzyl)sulfinyl]methyl}-4-ethyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2780631.png)